1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate
Description
1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate is a derivative of the tetrahydro-β-carboline (THβC) scaffold, a structural motif prevalent in bioactive alkaloids. The core structure consists of a six-membered pyridoindole ring system with a carboxylic acid group at position 3 and an isobutyl substituent at position 1. The acetate moiety likely arises from esterification of the carboxylic acid group, altering solubility and pharmacokinetic properties.
Key structural features:
Properties
IUPAC Name |
acetic acid;1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.C2H4O2/c1-9(2)7-13-15-11(8-14(17-13)16(19)20)10-5-3-4-6-12(10)18-15;1-2(3)4/h3-6,9,13-14,17-18H,7-8H2,1-2H3,(H,19,20);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZADRNUZYBKDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate typically involves the condensation of tryptamine derivatives with aldehydes or ketones, followed by cyclization and subsequent acetylation . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or alcohols, often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
It appears that the query specifies the compound "1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate" but the search results mostly discuss "1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid". Because of this difference, the following response will focus on the latter compound, while noting the chemical properties of the former where possible.
1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is also known as 1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid . Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol .
Scientific Research Applications
While specific applications of this compound are not detailed in the search results, research indicates that 1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can induce apoptosis in HCT-8 cells (human colorectal carcinoma cell line) .
Anti-proliferative effects
A study showed that at a concentration of 4 μM, the compound decreased the viability of HCT-8 cells to 56.18%, demonstrating a high anti-proliferative effect compared to the control . The cytotoxic activity was dose-dependent between 0.5–4 μM .
Apoptosis induction
The compound induced HCT-8 cell apoptosis in a dose-dependent manner, with early apoptotic cell numbers significantly increasing from 10.2% (control) to 20.5% following treatment with the compound at 4 μM .
Effects on protein expression
Treatment with the compound led to a significant decrease in mitochondrial membrane potential and increased Bax expression in HCT-8 cells. It also decreased Bcl-2 expression and increased cytochrome c levels, suggesting damage to the mitochondrial membrane .
Caspase activation
The study found that the compound enhanced caspase-3, caspase-8, and caspase-9 activities in HCT-8 cells .
NF-κB signaling pathway
The compound could significantly induce apoptosis of HCT-8 cells through the suppression of the NF-κB signaling pathway .
Data Table
The following data is derived from research on 1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid.
Chemical Vendors
1-Isobutyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid and its acetate are available from chemical suppliers .
1-Isobutyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid acetate
Mechanism of Action
The mechanism of action of 1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate involves its interaction with various molecular targets and pathways. It may act by binding to specific receptors or enzymes, modulating their activity and leading to downstream effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Isobutyl vs. Smaller Alkyl Groups (Ethyl/Methyl)
- Lipophilicity : The isobutyl group increases steric bulk and hydrophobicity compared to ethyl or methyl substituents. This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .
- Synthetic Accessibility : Isobutyl derivatives are synthesized via Pictet-Spengler reactions using isovaleraldehyde, as seen in intermediate 8 (). Ethyl analogs employ simpler aldehydes (e.g., acetaldehyde) .
Carboxylic Acid vs. Ester Derivatives
- Acid Form : The free carboxylic acid (e.g., in 1-ethyl-THβC) facilitates hydrogen bonding with targets like COX-2, contributing to anti-inflammatory activity .
- Ester Form : Acetate or methyl esters (e.g., sc-306477 in ) improve cell permeability but require enzymatic hydrolysis for activation. Methyl esters of isobutyl-THβC derivatives show distinct NMR profiles, confirming stereochemical assignments .
Biological Activity
1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate (CAS Number: 1139669-21-8) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₈H₂₄N₂O₄
- Molecular Weight: 332.4 g/mol
- Structure: The compound features a tricyclic structure characteristic of beta-carbolines, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that beta-carboline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 53 µM. However, they displayed minimal activity against Escherichia coli and Mycobacterium tuberculosis .
Antitumor Activity
Beta-carbolines are also recognized for their antitumor effects. Specifically, beta-carboline dimers have demonstrated potent inhibition against various cancer cell lines. For example, synthesized compounds from the beta-carboline family exhibited IC50 values as low as 4.6 µM against MG-63 osteosarcoma cells . The mechanism involves intercalation into DNA and inhibition of critical cell cycle regulators such as CDK2 and CCNA2 .
Antiparasitic Effects
The compound has shown promise in antiparasitic applications. A related beta-carboline derivative demonstrated effective trypanocidal activity against Trypanosoma cruzi with an IC50 of 14.9 µM for the epimastigote form and lower EC50 values for other life stages . This suggests potential therapeutic applications in treating diseases like Chagas disease.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation: Beta-carbolines can insert themselves between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition: These compounds often inhibit topoisomerases and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression and DNA repair.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the pro-oxidant nature of these compounds may contribute to their cytotoxic effects on cancer cells .
Case Studies
Q & A
Q. What are the key physicochemical properties of 1-Isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate, and how do they influence experimental design?
Answer: The compound’s physicochemical properties are critical for solubility, stability, and reactivity. While direct data for the acetate ester is limited, its parent carboxylic acid derivative (C₁₂H₁₂N₂O₂) has a molecular weight of 216.24 g/mol, predicted pKa ~2.28 (carboxylic acid group), and decomposition temperature ~289°C . The acetate group likely enhances lipophilicity (logP ~0.25–3.9 for analogs ), affecting solvent selection (e.g., DMF/acetic acid mixtures for recrystallization ). Stability under inert gas (N₂/Ar) at 2–8°C is recommended to prevent degradation .
Q. What synthetic methodologies are reported for beta-carboline-3-carboxylic acid derivatives, and how can they be adapted for this compound?
Answer: Beta-carboline-3-carboxylic acid derivatives are typically synthesized via:
- Condensation reactions : Refluxing 3-formyl-indole precursors with thiazolidinones or aminothiazoles in acetic acid with sodium acetate (0.1 mol) for 3–5 hours, followed by recrystallization .
- Esterification : Acetylation of the carboxylic acid group may involve acetic anhydride or acetyl chloride in anhydrous conditions. For example, isobutyl esters are formed via acid-catalyzed esterification (e.g., H₂SO₄ or DCC coupling) .
Q. How should researchers handle and store this compound to maintain stability?
Answer:
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
- Handling : Use desiccants in storage vials and avoid prolonged exposure to light or moisture. For aqueous work, buffer solutions near pH 2–3 (matching pKa) may enhance solubility .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, particularly for chiral centers in the beta-carboline scaffold?
Answer:
- Chiral resolution : Use chiral auxiliaries (e.g., Boc-protected intermediates ) or enantioselective catalysis. For example, (1S,3R)-configured analogs are resolved via X-ray crystallography or chiral HPLC .
- Analytical validation : Circular dichroism (CD) or nuclear Overhauser effect (NOE) NMR to confirm stereochemistry .
Q. What analytical strategies are recommended for characterizing degradation products under stress conditions?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions.
- LC-MS/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry to identify hydrolysis products (e.g., free carboxylic acid or acetate cleavage) .
- Stability-indicating assays : Monitor degradation via UV absorption at λmax ~300 nm (common for beta-carbolines) .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
Answer:
- Analog synthesis : Modify the isobutyl or acetate groups (e.g., hydroxylmethyl or tert-butyl derivatives).
- In vitro assays : Test binding affinity to serotonin or dopamine receptors (common beta-carboline targets) using radioligand displacement assays .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites (e.g., monoamine oxidases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
